molecular formula C7H3BrClNS B13685171 2-Bromo-5-chlorophenyl Isothiocyanate

2-Bromo-5-chlorophenyl Isothiocyanate

Cat. No.: B13685171
M. Wt: 248.53 g/mol
InChI Key: LCTCVUJKNWQBJT-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorophenyl Isothiocyanate is an organic compound with the molecular formula C7H3BrClNS It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorophenyl Isothiocyanate typically involves the reaction of 2-Bromo-5-chloroaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition. The general reaction scheme is as follows:

2-Bromo-5-chloroaniline+Thiophosgene2-Bromo-5-chlorophenyl Isothiocyanate+HCl\text{2-Bromo-5-chloroaniline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} 2-Bromo-5-chloroaniline+Thiophosgene→2-Bromo-5-chlorophenyl Isothiocyanate+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorophenyl Isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines to form thiourea derivatives.

    Cyclization Reactions: Can participate in cyclization reactions to form heterocyclic compounds.

    Hydrolysis: Undergoes hydrolysis in the presence of water to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at room temperature.

    Cyclization Reactions: Often require the presence of a base such as triethylamine and elevated temperatures.

    Hydrolysis: Conducted in aqueous acidic or basic conditions.

Major Products:

    Thiourea Derivatives: Formed from nucleophilic substitution reactions.

    Heterocyclic Compounds: Result from cyclization reactions.

    Amines and Carbon Dioxide: Products of hydrolysis.

Scientific Research Applications

2-Bromo-5-chlorophenyl Isothiocyanate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (N=C=S) is electrophilic and readily reacts with nucleophilic species, leading to the formation of thiourea derivatives. This reactivity is exploited in various synthetic applications to introduce functional groups into molecules.

Comparison with Similar Compounds

    Phenyl Isothiocyanate: Lacks the bromine and chlorine substituents, making it less reactive in certain contexts.

    4-Chlorophenyl Isothiocyanate: Contains only a chlorine substituent, resulting in different reactivity and applications.

    2-Bromophenyl Isothiocyanate: Contains only a bromine substituent, which affects its chemical behavior compared to 2-Bromo-5-chlorophenyl Isothiocyanate.

Uniqueness: this compound is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for more diverse chemical transformations compared to its mono-substituted counterparts.

Properties

IUPAC Name

1-bromo-4-chloro-2-isothiocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTCVUJKNWQBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C=S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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